2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of the ethyl and phenyl groups, and finally the addition of the pyrrolidinyl group. Common reagents used in these steps include ethylating agents, phenylating agents, and pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions could be used to modify the oxazinone ring or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for receptors or enzymes could be of particular interest.
Medicine
Medicinally, this compound could be investigated for its pharmacological properties. It might exhibit activity as an analgesic, anti-inflammatory, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: These compounds share the same core structure but differ in their substituents.
Phenylpyrrolidine derivatives: Compounds with a phenyl group attached to a pyrrolidine ring.
Ethyl-substituted heterocycles: Heterocyclic compounds with ethyl groups attached.
Uniqueness
What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride apart is its unique combination of functional groups and ring structures. This combination can result in unique chemical reactivity and biological activity, making it a compound of significant interest in various fields.
Properties
CAS No. |
88829-25-8 |
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Molecular Formula |
C21H27Cl2N3O2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-ethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c1-2-18-21(25)24(20-19(26-18)11-8-12-22-20)17(15-23-13-6-7-14-23)16-9-4-3-5-10-16;;/h3-5,8-12,17-18H,2,6-7,13-15H2,1H3;2*1H |
InChI Key |
IJDPMIZHGLXRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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